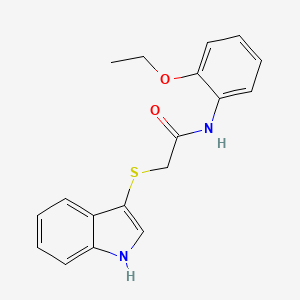

2-((1H-吲哚-3-基)硫代)-N-(2-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various indole acetamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized and evaluated for antidepressant activity, with some compounds showing impressive results in the tail suspension test in mice . Another study reported the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole with anti-inflammatory properties, achieved by stirring specific precursors in dry dichloromethane . Similarly, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained through an N-acylation reaction and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure and conformation of these compounds are crucial for their biological activity. Single crystal X-ray diffraction studies have been used to determine the three-dimensional structure of some indole acetamide derivatives . Density functional theory (DFT) calculations have been employed for geometry optimization, revealing that the optimized structures are not in an excited state . Additionally, Hirshfeld surface analysis has been conducted to understand the intermolecular interactions within the crystal structure of these compounds .

Chemical Reactions Analysis

The reactivity of indole acetamide derivatives can be influenced by various substituents on the phenyl ring. For example, the introduction of halogens at specific positions on the phenyl ring has been shown to enhance the antioxidant activity of certain compounds . The diversity of biological activities exhibited by these compounds, such as antidepressant, anti-inflammatory, antioxidant, and cytotoxic effects, suggests that they can undergo a range of chemical reactions, which can be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are characterized using spectroscopic analyses, including mass spectrometry, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . These properties are essential for understanding the stability and reactivity of the compounds. For instance, the vibrational analysis of the compounds can provide insights into the stability of the optimized structure . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the electronic charge transfer within the molecule .

科学研究应用

合成和表征

- 已经合成和表征了吲哚乙酰胺衍生物,包括与 2-((1H-吲哚-3-基)硫代)-N-(2-乙氧基苯基)乙酰胺 相似的化合物,以了解其各种特性。例如,Al-Ostoot 等人 (2020) 合成了一个吲哚乙酰胺衍生物,并进行了光谱分析,包括 MS、FT-IR、NMR、紫外可见光和元素分析。使用密度泛函理论计算对该化合物的几何优化和振动分析进行了计算。这项研究重点介绍了用于了解此类化合物的结构和电子性质的广泛分析方法(Al-Ostoot 等人,2020)。

抗菌和抗氧化活性

- 吲哚乙酰胺衍生物的抗菌和抗氧化特性一直是多项研究的重点。例如,Naraboli 和 Biradar (2017) 合成了具有吲哚部分的化合物,显示出对各种细菌和真菌的有效抗菌活性,并表现出显着的抗氧化活性。这些发现表明此类化合物在开发新的抗菌和抗氧化剂方面的潜力(Naraboli 和 Biradar,2017)。

抗癌特性

- 已经探索了吲哚基化合物的合成,包括与 2-((1H-吲哚-3-基)硫代)-N-(2-乙氧基苯基)乙酰胺 相似的化合物,以了解其潜在的抗癌特性。AkgÜl 等人 (2013) 设计和合成了一系列吲哚乙酰胺衍生物,并评估了它们对各种癌细胞系的细胞毒活性,表明了这些化合物在癌症治疗中的潜在用途(AkgÜl 等人,2013)。

在各个领域的合成和潜在应用

- 已经广泛研究了吲哚乙酰胺衍生物的合成,其应用范围从材料科学到药理学。例如,Camurlu 和 Guven (2015) 研究了噻唑基聚噻吩,展示了这些化合物在光电特性方面的多种应用(Camurlu 和 Guven,2015)。

作用机制

Target of Action

The primary target of 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, also known as RSV-IN-4, is the Respiratory Syncytial Virus (RSV). RSV is a member of the Pneumoviridae family and is a leading cause of severe acute lower respiratory tract infection in infants, young children, immunocompromised individuals, and elderly people . The virus primarily infects ciliated cells in the large airways . The two major surface proteins of RSV, the F and highly glycosylated G-protein, are believed to be the major targets of the antibody response .

Mode of Action

It is known that rsv utilizes a host protease in its replication cycle . The viral surface F protein mediates host cell membrane fusion to facilitate RSV entry . Inhibition of these processes could be a potential mode of action for RSV-IN-4.

Biochemical Pathways

RSV infection is associated with an augmented innate immune response, enhanced secretion of inflammatory cytokines, and necrosis of infected cells . The virus induces proliferation of goblet cells, causing high mucus production and recruitment of eosinophils and massive numbers of neutrophils in the airway ducts . RSV also disrupts the airway and alveolar epithelium, leading to airway obstruction and turbulent gas flow . RSV-IN-4, by inhibiting RSV, could potentially affect these biochemical pathways.

Pharmacokinetics

A related compound, edp-323, has been studied for its preclinical pharmacokinetics . It was found to have excellent oral bioavailability and plasma exposure across multiple species, and favorable penetration into lung alveolar macrophages . These properties could potentially be similar for RSV-IN-4, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of RSV-IN-4’s action would be the inhibition of RSV infection, thereby preventing the associated cellular events and pathology. This includes preventing the disruption of the airway and alveolar epithelium, the induction of airway inflammation, and the necrosis of infected cells .

Action Environment

The action of RSV-IN-4 could be influenced by environmental factors. For instance, the seasonality of RSV is known to be influenced by climatic factors . Additionally, the presence of other pathogens could potentially affect the efficacy of RSV-IN-4

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUPNNPINBXARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)